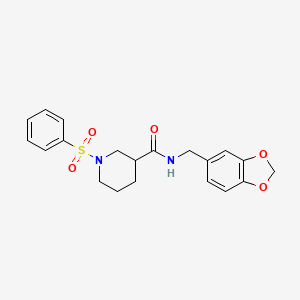![molecular formula C16H22N4OS B4389145 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4389145.png)
2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide
Overview
Description
2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of thioacetamides and has been studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that this compound may interfere with the metabolic processes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide has been found to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Furthermore, this compound has been reported to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of antimicrobial agents against a wide range of bacterial strains, including drug-resistant strains. However, one of the limitations of using this compound is its potential toxicity. It is important to exercise caution when handling this compound and to use appropriate safety measures.
Future Directions
There are several future directions for the research on 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of bacterial infections, particularly drug-resistant strains. Another direction is to explore its antifungal, antitumor, and anti-inflammatory properties further. Additionally, more research is needed to understand the exact mechanism of action of this compound and to identify potential side effects and toxicity.
Scientific Research Applications
2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antimicrobial activity against a wide range of bacterial strains, including drug-resistant strains. Additionally, this compound has been investigated for its antifungal, antitumor, and anti-inflammatory properties.
properties
IUPAC Name |
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-4-5-10-14-18-19-16(20(14)3)22-11-15(21)17-13-9-7-6-8-12(13)2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFQQDKUEOGQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389067.png)


![1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(3-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389099.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4389104.png)
![{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389106.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4389109.png)

![3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B4389123.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-butylbenzenesulfonamide](/img/structure/B4389139.png)
![methyl 5-[(diphenylacetyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4389151.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4389169.png)